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For Researchers, Scientists, and Drug Development Professionals

Abstract
MCL-0129 is a potent and selective non-peptide antagonist of the melanocortin 4 receptor

(MC4R), a key regulator of energy homeostasis and appetite. This document provides a

comprehensive overview of the discovery and synthetic pathway of MCL-0129, intended for

researchers and professionals in the field of drug development. It includes detailed

experimental protocols, quantitative data, and visualizations of the relevant biological and

chemical processes.

Discovery and Biological Activity
MCL-0129 was discovered and developed by Taisho Pharmaceutical Co., Ltd. It is a selective

MC4 receptor antagonist with a Ki value of 7.9 nM. Its primary therapeutic potential lies in its

anxiolytic and antidepressant-like effects, which have been demonstrated in multiple rodent

models. The discovery of MCL-0129 originated from the modification of a non-THIQ

(tetrahydroisoquinoline) related, low-affinity piperazine compound that also acted as an MC4-R

antagonist.

The melanocortin system, and specifically the MC4R, is a critical signaling pathway in the

central nervous system. It is involved in regulating a variety of physiological processes,

including food intake, energy expenditure, and sexual function. Antagonism of the MC4R has
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been explored as a potential therapeutic strategy for conditions such as cachexia (wasting

syndrome) and anxiety.

Signaling Pathway
The MC4R is a G-protein coupled receptor (GPCR) that is primarily activated by the

endogenous agonist α-melanocyte-stimulating hormone (α-MSH). Activation of the MC4R leads

to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and

the subsequent activation of downstream signaling cascades that ultimately result in a

reduction of food intake and an increase in energy expenditure. MCL-0129 acts by

competitively inhibiting the binding of α-MSH to the MC4R, thereby blocking this signaling

pathway.
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Figure 1: Simplified signaling pathway of the MC4 receptor and the inhibitory action of MCL-
0129.

Synthesis Pathway
The synthesis of MCL-0129 is detailed in the patent WO2004087681A1, filed by Taisho

Pharmaceutical Co., Ltd. The compound is referred to as Example 107 in this document. The

synthesis is a multi-step process, which is outlined below.

Synthetic Scheme
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Figure 2: High-level overview of the synthetic workflow for MCL-0129.

Experimental Protocol
The following is a detailed description of the synthesis of MCL-0129, as adapted from the

patent literature.

Step 1: Synthesis of (S)-1-(tert-butoxycarbonyl)-2-(4-fluorophenyl)ethanamine

To a solution of (S)-2-amino-2-(4-fluorophenyl)acetic acid in a suitable solvent, di-tert-butyl

dicarbonate is added in the presence of a base (e.g., sodium hydroxide) to yield the Boc-

protected amino acid. This intermediate is then coupled with 1-(4-(2-methoxynaphthalen-1-

yl)butyl)piperazine using a standard peptide coupling reagent such as HATU or HBTU in the

presence of a tertiary amine base like diisopropylethylamine (DIPEA) in a solvent like

dimethylformamide (DMF).

Step 2: Reduction of the amide

The resulting amide is reduced to the corresponding amine using a reducing agent such as

lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex (B-THF) in an appropriate

solvent like tetrahydrofuran (THF).

Step 3: Introduction of the second piperazine moiety

The product from the previous step is reacted with a suitable protected piperazine derivative,

for instance, 1-Boc-4-(2-oxoethyl)piperazine, via reductive amination. This is typically carried

out using a reducing agent like sodium triacetoxyborohydride in a solvent such as

dichloromethane (DCM) or dichloroethane (DCE).

Step 4: Deprotection of the piperazine
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The Boc protecting group on the newly introduced piperazine is removed under acidic

conditions, for example, by treatment with trifluoroacetic acid (TFA) in DCM or with hydrochloric

acid in dioxane.

Step 5: Final reductive amination

The deprotected piperazine is then reacted with acetone via reductive amination, using a

reducing agent such as sodium triacetoxyborohydride, to introduce the isopropyl group,

yielding the final product, MCL-0129. The product is then purified by chromatography.

Quantitative Data
The following table summarizes the key quantitative data for MCL-0129.

Parameter Value Reference

Binding Affinity (Ki) 7.9 nM

CAS Number 768357-45-5 [1]

Molecular Formula C34H47FN4O [1]

Molecular Weight 546.8 g/mol [1]

Conclusion
MCL-0129 is a promising non-peptide MC4R antagonist with potential applications in the

treatment of anxiety and depression. Its discovery and synthesis pathway, detailed in this

guide, provide a valuable resource for researchers and drug development professionals

working in the field of neuroscience and metabolic disorders. Further investigation into its

pharmacological properties and clinical efficacy is warranted.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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